5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152960-75-2
VCID: VC6363587
InChI: InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H
SMILES: C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F
Molecular Formula: C11H5ClF4N2O
Molecular Weight: 292.62

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1152960-75-2

Cat. No.: VC6363587

Molecular Formula: C11H5ClF4N2O

Molecular Weight: 292.62

* For research use only. Not for human or veterinary use.

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde - 1152960-75-2

Specification

CAS No. 1152960-75-2
Molecular Formula C11H5ClF4N2O
Molecular Weight 292.62
IUPAC Name 5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H
Standard InChI Key CZELPYCSCUGYKE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1, 3, 4, and 5. Key substituents include:

  • 1-position: 4-Fluorophenyl group, introducing aromaticity and electron-withdrawing effects .

  • 3-position: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.

  • 4-position: Aldehyde (-CHO) functional group, enabling condensation reactions for further derivatization .

  • 5-position: Chlorine atom, contributing to electronic and steric effects .

The IUPAC name, 5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde, reflects this substitution pattern .

Related Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Group Difference
5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidC₁₁H₅ClF₄N₂O₂308.62-COOH instead of -CHO
Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₀H₆F₃NO302.22Ethyl ester instead of -CHO

Synthesis and Manufacturing Processes

General Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler pyrazole precursors. A common strategy employs Pd-catalyzed cross-coupling to introduce substituents :

  • Triflate Intermediate Formation: Reacting 1-phenyl-1H-pyrazol-3-ol with trifluoromethanesulfonic anhydride yields a triflate intermediate, enhancing reactivity for subsequent couplings .

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids to install aryl groups .

  • Aldehyde Introduction: Vilsmeier-Haack formylation or oxidation of methyl groups introduces the -CHO functionality .

Optimized Protocol

A representative synthesis (adapted from Arkivoc, 2011 ) involves:

  • Starting Material: 1-Phenyl-1H-pyrazol-3-ol.

  • Triflation: Treatment with triflic anhydride in dichloromethane with triethylamine, yielding the triflate intermediate.

  • Cross-Coupling: Reaction with 4-fluorophenylboronic acid under Pd catalysis (Pd(PPh₃)₄, K₃PO₄, KBr) in toluene at 80°C.

  • Chlorination and Formylation: Sequential chlorination (using Cl₂ or SOCl₂) and formylation (via Vilsmeier-Haack) afford the final product.

Yield: 50–94%, depending on reaction conditions .

Physicochemical Properties

Computed Properties (PubChem )

PropertyValue
Molecular Weight292.61 g/mol
XLogP3-AA (Lipophilicity)3.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count2
Topological Polar Surface Area46.8 Ų

Stability and Reactivity

  • Thermal Stability: Fluorinated pyrazoles generally exhibit high thermal stability due to strong C-F bonds.

  • Reactivity: The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones or oximes), while the pyrazole ring undergoes electrophilic substitution at the 4-position .

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